molecular formula C15H25BN2O4 B15340077 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester

Cat. No.: B15340077
M. Wt: 308.18 g/mol
InChI Key: SQWQDPAKSZZHCX-UHFFFAOYSA-N
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Description

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a pyrazole derivative under suitable conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions may vary depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic acids .

Scientific Research Applications

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways and cellular processes .

Properties

Molecular Formula

C15H25BN2O4

Molecular Weight

308.18 g/mol

IUPAC Name

methyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentanoate

InChI

InChI=1S/C15H25BN2O4/c1-14(2)15(3,4)22-16(21-14)12-10-17-18(11-12)9-7-6-8-13(19)20-5/h10-11H,6-9H2,1-5H3

InChI Key

SQWQDPAKSZZHCX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCC(=O)OC

Origin of Product

United States

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